molecular formula C15H16F6N2O4 B11485332 ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate

ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate

Cat. No.: B11485332
M. Wt: 402.29 g/mol
InChI Key: XTHZPJWVPGBFDV-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a carbamoyl group attached to an alaninate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate typically involves multiple steps:

    Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine under controlled conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the intermediate with 2-methylphenyl isocyanate.

    Attachment of the Trifluoroethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.

    Materials Science: Its fluorinated groups confer unique properties, making it useful in the development of advanced materials with specific electronic or hydrophobic characteristics.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its distinctive chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate
  • Ethyl 3,3,3-trifluoro-N-[(2-chlorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate
  • Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate

Uniqueness

Ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate is unique due to the presence of the 2-methylphenyl carbamoyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H16F6N2O4

Molecular Weight

402.29 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-methylphenyl)carbamoylamino]-2-(2,2,2-trifluoroethoxy)propanoate

InChI

InChI=1S/C15H16F6N2O4/c1-3-26-11(24)14(15(19,20)21,27-8-13(16,17)18)23-12(25)22-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,22,23,25)

InChI Key

XTHZPJWVPGBFDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1C)OCC(F)(F)F

Origin of Product

United States

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